molecular formula C16H15FN4O B11695706 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11695706
M. Wt: 298.31 g/mol
InChI Key: VLXMWHBBSUGEEY-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-[(2-Fluorophenyl)methylidene]hydrazin-1-yl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a complex organic compound that features a fluorophenyl group, a hydrazone linkage, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves the condensation of 2-fluorobenzaldehyde with a hydrazine derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Introduction of new functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It may be utilized in studies investigating the interaction of small molecules with biological macromolecules.

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluorophenyl group and the hydrazone linkage, in particular, may offer distinct advantages in terms of binding affinity and specificity in biological systems.

Properties

Molecular Formula

C16H15FN4O

Molecular Weight

298.31 g/mol

IUPAC Name

2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H15FN4O/c1-11-7-13(10-22-2)14(8-18)16(20-11)21-19-9-12-5-3-4-6-15(12)17/h3-7,9H,10H2,1-2H3,(H,20,21)/b19-9+

InChI Key

VLXMWHBBSUGEEY-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=CC=CC=C2F)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC=CC=C2F)C#N)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.